molecular formula C11H9NOS B371051 Phenyl(thien-2-ylmethylene)azane oxide

Phenyl(thien-2-ylmethylene)azane oxide

Cat. No.: B371051
M. Wt: 203.26g/mol
InChI Key: ALCZFGAZFRVSDQ-FMIVXFBMSA-N
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Description

Phenyl(thien-2-ylmethylene)azane oxide is a nitrogen-oxygen functionalized compound featuring a phenyl group linked to a thien-2-ylmethylene moiety via an azane oxide (amine oxide) bridge. Such compounds are of interest in medicinal and materials chemistry due to their hybrid aromatic-heterocyclic architecture, which may confer unique optical, catalytic, or bioactive properties.

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26g/mol

IUPAC Name

N-phenyl-1-thiophen-2-ylmethanimine oxide

InChI

InChI=1S/C11H9NOS/c13-12(9-11-7-4-8-14-11)10-5-2-1-3-6-10/h1-9H/b12-9+

InChI Key

ALCZFGAZFRVSDQ-FMIVXFBMSA-N

SMILES

C1=CC=C(C=C1)[N+](=CC2=CC=CS2)[O-]

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=C\C2=CC=CS2)/[O-]

Canonical SMILES

C1=CC=C(C=C1)[N+](=CC2=CC=CS2)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolone Derivatives with Thienyl and Phenyl Substituents

and describe imidazolone-based analogs with thien-2-ylmethylene and aryl groups. Key differences lie in their substituents and synthesis outcomes:

Property Compound from Compound from Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide ()
Structure (Z)-imidazolone with 4-fluorophenyl, pyridylaminosulfonyl, and thien-2-ylmethylene groups (Z)-imidazolone with acetylaminosulfonyl, 4-fluorophenyl, and thien-2-ylmethylene groups Sulfinyl-linked phenylazane oxide with hydroxy and oxido groups
Molecular Formula C₂₅H₁₇FN₄O₃S₂ C₂₂H₁₆FN₃O₄S₂ C₁₂H₈N₂O₅S
Molecular Weight (g/mol) 504.55 469.51 292.27
Melting Point (°C) 251–252 237–239 Not reported
Synthesis Yield 76% 43% Not reported
Key Features High yield, pyridylaminosulfonyl enhances solubility and potential bioactivity Lower yield, acetylaminosulfonyl may reduce steric hindrance Sulfinyl and hydroxy groups increase polarity; potential for coordination chemistry
  • Synthesis Insights: The higher yield in (76%) compared to (43%) may reflect favorable kinetics from the pyridylaminosulfonyl group versus acetylaminosulfonyl. Both imidazolones exhibit melting points >230°C, suggesting strong crystalline packing due to planar aromatic systems and hydrogen-bonding substituents .
  • Functional Group Impact : The thien-2-ylmethylene group in both imidazolones likely contributes to π-conjugation and sulfur-mediated electronic effects, which could influence redox behavior or binding affinity in biological systems.

Azane Oxide Derivatives

The compound in , while structurally distinct, shares the azane oxide functional group. Its molecular weight (292.27 g/mol) is significantly lower than the imidazolones, reflecting a simpler scaffold. The sulfinyl and hydroxy groups may enhance solubility in polar solvents, whereas the imidazolones’ bulkier substituents favor organic media.

Analytical and Bioactive Relevance

  • Spectrophotometric Methods: and highlight techniques for phenyl compound analysis, such as azo dye formation at 510 nm (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) .
  • Anti-inflammatory Potential: notes anti-inflammatory testing for imidazolones, suggesting that the thienyl-phenyl-azane oxide scaffold might also be explored for bioactivity, particularly given the amine oxide’s role in modulating pharmacokinetics .

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